XLogP3-AA Lipophilicity: Isobutyramide Branching Lowers logP Relative to Straight-Chain and N-Methyl Analogs
The computed XLogP3-AA of 2-methyl-N-(piperidin-4-yl)propanamide is 0.7, which is lower than both the N-methylated analog N-methyl-N-(piperidin-4-yl)isobutyramide hydrochloride (estimated XLogP3-AA > 1.2, based on N-methylation adding approximately 0.5 log units) and the straight-chain N-(piperidin-4-yl)propanamide analog (XLogP3-AA = 0.29) [1]. The target compound's intermediate lipophilicity positions it in the favorable CNS drug-like space (logP 1–3) more optimally than the overly polar propanamide (0.29) or the overly lipophilic N-methyl derivative (>1.2) [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | N-(piperidin-4-yl)propanamide: 0.29; N-methyl-N-(piperidin-4-yl)isobutyramide: >1.2 (estimated from methyl addition) |
| Quantified Difference | +0.41 log units above propanamide analog; approximately -0.5 log units below N-methyl analog |
| Conditions | PubChem computed XLogP3-AA values, standardized algorithm across compounds |
Why This Matters
Intermediate XLogP3-AA of 0.7 avoids both excessively low permeability (propanamide analog) and excessively high metabolic clearance/non-specific binding (N-methyl analog), making this compound the optimal choice for CNS-targeted lead building blocks requiring balanced physicochemical properties.
- [1] PubChem Computed Properties: XLogP3-AA values for CID 16794323 (target = 0.7) and CID 139112-22-4 (straight-chain analog = 0.29). NCBI (2025). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
